molecular formula C12H15ClN2O B1468438 1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 1248412-22-7

1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B1468438
CAS No.: 1248412-22-7
M. Wt: 238.71 g/mol
InChI Key: BWDWUIDRONMWRS-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with an amino group and a chlorophenyl group attached to an ethanone moiety.

Preparation Methods

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Ethanone Moiety: The final step involves the formation of the ethanone moiety through oxidation or acylation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols or amines.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can be compared with similar compounds such as:

    1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: The position of the chlorine atom can influence the compound’s properties.

    1-(3-Aminopyrrolidin-1-yl)-2-(2-bromophenyl)ethan-1-one: The bromine atom can alter the compound’s reactivity and interactions.

The unique combination of the amino group, chlorophenyl group, and ethanone moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDWUIDRONMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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